Product packaging for 4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione(Cat. No.:CAS No. 6807-96-1)

4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione

Cat. No.: B1682209
CAS No.: 6807-96-1
M. Wt: 338.3 g/mol
InChI Key: SJNDYXPJRUTLNW-UHFFFAOYSA-N
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Description

Versicolorin A is an organic heteropentacyclic compound that is 3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione carrying three hydroxy substituents at positions 4, 6 and 8. It has a role as a carcinogenic agent and an Aspergillus metabolite. It is a cyclic acetal, an organic heteropentacyclic compound, a polyphenol and a member of p-quinones. It is a conjugate acid of a versicolorin A(1-).
Versicolorin A has been reported in Aspergillus versicolor, Aspergillus flavus, and Aspergillus parasiticus with data available.
see also versicolorin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O7 B1682209 4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione CAS No. 6807-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6807-96-1

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

IUPAC Name

2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione

InChI

InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H

InChI Key

SJNDYXPJRUTLNW-UHFFFAOYSA-N

Isomeric SMILES

C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Canonical SMILES

C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Versicolorin A;  Versicolorin.

Origin of Product

United States

Genetic Regulation and Gene Cluster Analysis of Versicolorin a Biosynthesis

Integration within Aflatoxin Biosynthesis Gene Clusters

The genes responsible for aflatoxin biosynthesis, including those involved in Versicolorin (B1264617) A production, are organized into a well-defined gene cluster. In A. flavus and A. parasiticus, this cluster spans approximately 70-75 kilobases (kb) on chromosome III, roughly 80 kb away from the telomere. mdpi.comasm.org This clustering facilitates the co-regulation of the approximately 25-30 genes involved in the pathway. asm.orgplantsciencejournal.com The homology of clustered genes between A. flavus and A. parasiticus is high, ranging from 90-99%. nih.gov

Versicolorin A itself is derived from Versicolorin B (VERB) through a desaturation step. mdpi.comnih.gov The pathway begins with the synthesis of norsolorinic acid (NOR) from a hexanoyl starter unit, involving fatty acid synthases (FAS) and a polyketide synthase (PKS). mdpi.com Subsequent enzymatic reactions lead to Versicolorin A. nih.gov

Characterization of Genes Encoding Enzymes in Versicolorin A Conversion Pathways

The conversion of Versicolorin A to downstream intermediates, particularly demethylsterigmatocystin (DMST), involves a series of enzymatic reactions catalyzed by specific genes within the aflatoxin gene cluster.

The aflX gene (also known as ordB) encodes an oxidoreductase that plays a crucial role in the conversion of Versicolorin A to demethylsterigmatocystin (DMST). nih.gov Studies have shown that aflX is required for this conversion. nih.gov The protein encoded by aflX is predicted to possess domains characteristic of an NADH-dependent oxidoreductase and exhibits some similarity to epoxide hydrolases. nih.gov In Aspergillus nidulans, a homolog of aflX named stcQ is present in the sterigmatocystin (B1681140) (ST) biosynthesis cluster, suggesting a conserved function across related fungal pathways. nih.gov Disruption of aflX in A. flavus leads to an accumulation of Versicolorin A, further confirming its role in the downstream conversion. ebi.ac.uk

The aflM gene (also known as ver-1) is predicted to encode a ketoreductase and is involved in the conversion of Versicolorin A to demethylsterigmatocystin (DMST). mdpi.comnih.govuniprot.org Its homolog in A. nidulans is stcU. mdpi.com Functional analyses have demonstrated that AflM is an NADPH-dependent oxidoreductase that converts specific hydroquinone (B1673460) tautomers, such as those of emodin (B1671224) hydroquinone and versicolorin A hydroquinone, into their respective 3-hydroxy-3,4-dihydroanthracen-1(2H)-one derivatives. nih.gov This activity highlights AflM's role in the complex enzymatic network of aflatoxin biosynthesis. nih.gov The promoter region of aflM contains cAMP-response element sites (CRE), suggesting a link to fungal oxidative stress response. nih.gov

The aflN gene (also known as verA) codes for a cytochrome P450-type monooxygenase, and its function is also critical for the conversion of Versicolorin A to DMST. plantsciencejournal.comnih.gov AflN is believed to catalyze the epoxidation of the B ring of Versicolorin A. plantsciencejournal.com In A. nidulans, the homolog of aflN is stcS. mdpi.comasm.org Both stcU (homolog of aflM) and stcS (homolog of aflN) are required for the conversion of Versicolorin A to DMST in A. nidulans. mdpi.comasm.org

The aflY gene is also implicated in the conversion of Versicolorin A to sterigmatocystin. oup.com It is predicted to encode a Baeyer-Villiger monooxygenase. mdpi.com Disruption of aflY has been shown to result in the accumulation of Versicolorin A, suggesting its involvement, possibly as part of an enzyme complex, without the formation of an isolable intermediate. mdpi.com

The aflK gene, also known as vbs, encodes Versicolorin B synthase (VBS). mdpi.comnih.gov This enzyme catalyzes the cyclodehydration of versiconal (B1263273) hemiacetal to form Versicolorin B (VERB), a crucial step that creates the bisfuran ring system essential for aflatoxin's DNA interaction. mdpi.comannualreviews.orgnih.gov While aflK is directly involved in the synthesis of Versicolorin B, which is then converted to Versicolorin A, its regulation can indirectly impact Versicolorin A levels by controlling the availability of its precursor. mdpi.commdpi.com AflK has been shown to have high homology to flavin-dependent oxidases and dehydrogenases. plantsciencejournal.comannualreviews.org The promoter region of aflK contains an AflR-binding site, indicating its regulation by the master transcriptional activator AflR. plantsciencejournal.com

Transcriptional Regulation of Versicolorin A Pathway Genes (e.g., aflR Overexpression)

The entire aflatoxin biosynthetic pathway, including the genes involved in Versicolorin A production, is primarily regulated by the aflR gene. nih.govannualreviews.org AflR encodes a zinc cluster Zn(II)2Cys6 transcription factor, which acts as a positive regulator. nih.govannualreviews.org AflR binds to specific consensus sequences (e.g., 5′-TCGSWNNSCGR-3′) in the promoter regions of the aflatoxin pathway genes, thereby activating their transcription. mdpi.comnih.govoup.comannualreviews.org

Overexpression of aflR in A. flavus and A. parasiticus has been shown to significantly upregulate the transcription of various aflatoxin pathway genes, including those involved in Versicolorin A synthesis and subsequent steps, leading to increased aflatoxin accumulation. researchgate.netmdpi.comnih.govannualreviews.orgasm.org Conversely, deletion of aflR abolishes the expression of these pathway genes. mdpi.comnih.gov This demonstrates that aflR is specifically and absolutely required for the regulation of aflatoxin biosynthesis. mdpi.comnih.govoup.com

Versicolorin A (VERA) is a key intermediate in the complex biosynthetic pathways of significant mycotoxins, notably aflatoxins (AFs) and sterigmatocystin (ST). These mycotoxins are produced by various filamentous fungi, primarily within the Aspergillus genus, including Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nidulans wikipedia.orgnih.govlipidmaps.orgthegoodscentscompany.comnih.govnih.govuni.lu. Understanding the genetic regulation and metabolic engineering of VERA production is crucial for controlling the synthesis of these harmful compounds.

Metabolic Engineering Strategies for Modulating Versicolorin a Production in Fungi

Strategies for Accumulating Versicolorin A

One direct approach to increasing Versicolorin A accumulation is through targeted gene disruption or silencing of enzymes involved in its conversion to subsequent pathway intermediates.

Gene Disruption: Experimental evidence supports this strategy. For instance, the disruption of the aflX gene in Aspergillus flavus resulted in a notable accumulation of Versicolorin A, approximately four times higher than in untransformed strains, while simultaneously reducing aflatoxin production wikipedia.orgnih.gov. Similarly, the disruption of the aflY (hypA) gene in Aspergillus parasiticus also led to the accumulation of Versicolorin A nih.gov. Mutations in the ver-1 (aflN) gene, such as in Aspergillus parasiticus strain LW1432, have also been shown to cause Versicolorin A accumulation mycocentral.eu.

Strategies for Suppressing Downstream Toxin Production

Conversely, metabolic engineering can be used to prevent the formation of highly toxic compounds like sterigmatocystin (B1681140) and aflatoxins by interrupting the pathway at or after VERA.

Targeted Gene Silencing: In Aspergillus versicolor, the production of sterigmatocystin was successfully suppressed by silencing the P450-coding gene STC27. This intervention led to the creation of an ST-free mutant strain that exhibited plant growth-promoting effects, highlighting the potential to engineer fungi for beneficial applications by eliminating toxic metabolite synthesis metabolomicsworkbench.org. This demonstrates that precise genetic modifications can redirect or halt specific branches of secondary metabolism.

Monitoring and Regulatory Insights for Production Modulation

The study of gene expression and the impact of environmental factors also provide insights for modulating VERA production.

Reporter Systems: Reporter systems, such as the ver-1A-GUS (beta-glucuronidase) fusion system developed in Aspergillus parasiticus, are valuable tools for analyzing the transcriptional regulation of biosynthetic genes. These studies have revealed that chromosomal location can significantly influence the level of gene expression, a critical consideration for optimizing genetic modifications uni.lu.

Compound Names and Pubchem Cids

Molecular Mechanisms of Versicolorin a Biological Activity: in Vitro Cellular Research

Cellular Interactions and Perturbations of Gene Expression

Versicolorin (B1264617) A significantly impacts cellular processes by altering gene expression profiles and interacting with crucial signaling pathways.

Global Gene Expression Analysis and Thousands of Affected Genes

In contrast to Aflatoxin B1, even at low concentrations, Versicolorin A has been shown to induce substantial alterations in global gene expression. A study using human colon cell lines (Caco-2) revealed that a low dose of 1 µM Versicolorin A disturbed the expression levels of thousands of genes, specifically 18,002 genes fishersci.finih.gov. Further transcriptomic analyses in differentiated intestinal cells at non-cytotoxic concentrations (1 and 3 μM) confirmed that Versicolorin A led to significant changes in global gene expression profiles, an effect not observed with AFB1 at comparable concentrations. These alterations included genes involved in the regulation of cell shape and adhesion, transcription/translation processes, and those associated with tumor biology uni.lu.

Table 1: Impact of Versicolorin A on Global Gene Expression in Caco-2 Cells

CompoundConcentrationNumber of Affected GenesCell LineReference
Versicolorin A1 µM18,002Caco-2 fishersci.finih.gov
Aflatoxin B11 µMMinimal/No significant effectCaco-2 fishersci.finih.govuni.lu

Activation of Aryl Hydrocarbon Receptor (AhR) and Induction of CYP450-1A1

A notable molecular mechanism of Versicolorin A involves the activation of the aryl hydrocarbon receptor (AhR) and the subsequent induction of cytochrome P450-1A1 (CYP1A1) expression. Studies in HepG2 human liver cells have shown that Versicolorin A activates AhR and significantly upregulates CYP1A1 expression, whereas Aflatoxin B1 did not induce AhR-dependent CYP1A1 activation nih.gov. This activation by Versicolorin A is particularly significant because it can enhance the genotoxic effects of co-occurring Aflatoxin B1. The AhR-activation by Versicolorin A is believed to promote the bioactivation of AFB1 by CYP450 enzymes into highly DNA-reactive metabolites, thereby contributing to increased genotoxicity nih.gov.

Modulation of Mitochondrial Function

Versicolorin A also exerts profound effects on mitochondrial function, specifically by uncoupling oxidative phosphorylation and inhibiting key respiratory complexes.

Uncoupling of Oxidative Phosphorylation (OXPHOS)

Versicolorin A acts as a potent uncoupler of oxidative phosphorylation (OXPHOS). In human intestinal Caco-2 cells, a low concentration of Versicolorin A (5 µM) rapidly uncoupled OXPHOS within minutes of exposure, a distinct effect compared to Aflatoxin B1. Historical research from the 1980s also supports this finding, reporting Versicolorin A as a potent uncoupler of oxidative phosphorylation in isolated rat liver mitochondria thegoodscentscompany.com. This uncoupling leads to a dissociation between the generation of mitochondrial membrane potential and its utilization for ATP synthesis, impacting cellular energy production.

Inhibition of Mitochondrial Respiratory Complexes (I and III)

Table 2: Effects of Versicolorin A on Mitochondrial Function in Caco-2 Cells

Mitochondrial ProcessEffect of Versicolorin A (5 µM)TimeframeCell LineReference
Oxidative PhosphorylationStrong uncouplingWithin minutesCaco-2
Respiratory Complex IInhibitionWithin minutesCaco-2
Respiratory Complex IIIInhibitionWithin minutesCaco-2
Transcription of mitochondrial genesReduced transcription (e.g., POLRMT, TFB2M)After 24 hoursCaco-2
ATP ProductionReduced rateNot specified, associated with cytotoxic effectCaco-2

Impact on Mitochondrial DNA Transcription (e.g., POLRMT, TFB2M)

Versicolorin A has been shown to impair mitochondrial function by significantly reducing the transcription of mitochondrial genes. In studies using human intestinal Caco-2 cells, exposure to VerA led to a decrease in the transcription of all mitochondrial genes encoding proteins involved in the electron transfer chain. This effect was directly associated with the simultaneous down-expression of two key proteins essential for the initiation phase of mitochondrial DNA (mtDNA) transcription: mitochondrial RNA polymerase (POLRMT) and mitochondrial transcription factor B2 (TFB2M) genome.jpnih.govwikipedia.org. POLRMT is the sole RNA polymerase in mitochondria, responsible for transcribing mtDNA and providing RNA primers for replication initiation wikipedia.orgwikipedia.orgnih.govresearchgate.net. TFB2M, in conjunction with mitochondrial transcription factor A (TFAM), plays a crucial role in recruiting POLRMT to the promoter and inducing structural changes necessary for promoter opening and stable DNA strand trapping, thereby enabling transcription wikipedia.orgwikipedia.orgnih.govresearchgate.netgenecards.org. The observed down-expression of POLRMT and TFB2M suggests that VerA's interference with these initiation factors directly contributes to the reduced capacity of mitochondria to initiate mtDNA transcription, leading to a broader downregulation of mitochondrial gene expression genome.jpnih.govwikipedia.org.

Table 1: Impact of Versicolorin A on Mitochondrial Transcription Factors in Caco-2 Cells

Target Gene/ProteinEffect of VerA ExposureCellular Process AffectedReference
POLRMTDown-expressionmtDNA Transcription Initiation genome.jpnih.govwikipedia.org
TFB2MDown-expressionmtDNA Transcription Initiation genome.jpnih.govwikipedia.org
Mitochondrial GenesReduced TranscriptionElectron Transfer Chain Protein Synthesis genome.jpnih.gov

Downregulation of Glycolytic Enzymes (e.g., Hexokinase, Phosphofructokinase)

Beyond its effects on mitochondrial transcription, Versicolorin A also impacts cellular energy metabolism by downregulating key enzymes in the glycolytic pathway. Research in Caco-2 cells demonstrated that VerA induced the down-expression of genes coding for upstream glycolytic enzymes, specifically hexokinase and phosphofructokinase genome.jpnih.gov. Hexokinase catalyzes the first irreversible step of glycolysis, phosphorylating glucose to glucose-6-phosphate, thereby trapping glucose within the cell and initiating its utilization uniprot.orguniprot.org. Phosphofructokinase-1 (PFK-1) mediates a crucial, committed step in glycolysis by phosphorylating fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate uniprot.orgebi.ac.uk. The downregulation of these rate-limiting enzymes by VerA indicates a direct interference with the cell's ability to efficiently process glucose through glycolysis genome.jpnih.gov.

Consequences for Cellular ATP Production

The combined effects of Versicolorin A on mitochondrial DNA transcription and the downregulation of glycolytic enzymes culminate in a reduced rate of cellular ATP production. Both oxidative phosphorylation (OXPHOS), which occurs in mitochondria, and glycolysis are major pathways for ATP biosynthesis genome.jp. By interfering with the initiation of mitochondrial DNA transcription (via POLRMT and TFB2M downregulation) and by down-expressing key glycolytic enzymes (hexokinase and phosphofructokinase), VerA significantly compromises the cell's capacity to generate ATP genome.jpnih.gov. Studies have shown that VerA reduces the rate of ATP production by both OXPHOS and glycolytic activity in Caco-2 cells, leading to a cytotoxic effect genome.jpnih.gov. Furthermore, ATP content measurements in HCT116 cells exposed to VerA confirmed a dose-dependent decrease in cell viability, which is indicative of impaired metabolic activity and ATP levels ebi.ac.uk.

Table 2: Impact of Versicolorin A on Cellular ATP Production

Cellular PathwayEffect of VerA ExposureConsequence for ATP ProductionReference
Oxidative Phosphorylation (OXPHOS)Reduced RateDecreased ATP Synthesis genome.jpnih.gov
GlycolysisReduced ActivityDecreased ATP Synthesis genome.jpnih.gov
Overall Cellular ATP LevelsReducedCytotoxic Effect genome.jpnih.govebi.ac.uk

Induction of DNA Damage and Cellular Response Pathways

Versicolorin A is recognized for its genotoxic properties, inducing direct DNA damage and activating cellular response pathways in various human cell lines.

DNA Strand Breakage

In vitro studies have demonstrated that Versicolorin A induces DNA strand breaks. In human colon Caco-2 cells, VerA exposure was found to cause DNA strand breaks ebi.ac.uk. This genotoxic effect has been further supported by comet assay results, which assess DNA damage parameters such as tail length, tail intensity, and tail moment, indicating significant DNA damage compared to control cells. The ability of VerA to induce DNA-reactive species during its metabolism is structurally possible, though not yet fully confirmed.

Apoptosis Induction

The DNA damage inflicted by Versicolorin A triggers cellular apoptotic pathways. In Caco-2 cells, the induction of DNA strand breaks by VerA directly led to apoptosis ebi.ac.uk. Apoptosis, or programmed cell death, is a crucial cellular response to irreparable DNA damage, preventing the proliferation of damaged cells. The activation of caspases 3/7, key executioner enzymes in the apoptotic process, is a notable event observed following VerA exposure ebi.ac.uk. VerA's ability to induce the p53 signaling pathway, a central mediator of DNA damage response and apoptosis, has also been observed in p53 wild-type HCT116 cells, although its toxicity process did not solely rely on p53 expression, as similar cytotoxic effects were seen in p53-null HCT116 cells ebi.ac.uk.

Inhibition of DNA Replication and Cell Proliferation

Table 3: Effects of Versicolorin A on DNA and Cell Proliferation

EffectCellular ConsequenceCell Lines TestedReference
DNA Strand BreakageDNA DamageCaco-2 ebi.ac.uk
Apoptosis InductionProgrammed Cell DeathCaco-2, HCT116 ebi.ac.uk
Inhibition of DNA ReplicationCell Cycle Arrest (S-phase)Caco-2, HCT116 ebi.ac.uk
Inhibition of Cell ProliferationReduced Cell GrowthCaco-2, HCT116, MCF-7, T24 ebi.ac.uk

Formation of Micronuclei, Nuclear Buds, and Nucleoplasmic Bridges

Versicolorin A (VerA) has been demonstrated to induce chromosomal damage in various in vitro cellular models, a key indicator of its genotoxic potential. This damage is frequently assessed using the micronucleus assay, which quantifies specific nuclear abnormalities including micronuclei (MN), nuclear buds (NB), and nucleoplasmic bridges (NPB). researchgate.netnih.govnih.govmdpi.com

Research has shown that VerA induces chromosomal damage in metabolically competent intestinal cells (IPEC-1), as detected by the micronucleus assay. researchgate.netnih.govunav.edu In a study utilizing human adenocarcinoma lung cells (A549), VerA significantly increased the formation of micronuclei. nih.gov While a slight decrease in nuclear buds and nucleoplasmic bridges was observed, a statistically significant increase in all three micronucleus parameters (MN, NB, NPB) was evident at a concentration of 20 µM VerA compared to control cells. nih.gov Furthermore, the highest increase in micronuclei was noted at 50 µM VerA. nih.gov Dose-dependent micronuclei formation was observed in cells exposed to VerA for 24 hours, ranging from 0.1 to 1 µM. unav.edu

These nuclear aberrations serve as biomarkers for different types of DNA damage and genomic instability. Micronuclei are indicative of aneuploidogenic and clastogenic effects, representing fragments of chromosomes or whole chromosomes that were not incorporated into the main daughter nuclei during cell division. researchgate.net Nucleoplasmic bridges are thought to originate from dicentric chromosomes, resulting from misrepaired DNA strand breaks or telomere end-fusions. researchgate.netberkeley.edu Nuclear buds are considered biomarkers for the elimination of amplified DNA or DNA repair complexes. researchgate.netberkeley.edu The induction of these structures by Versicolorin A underscores its capacity to disrupt genomic integrity at the chromosomal level.

Table 1: In Vitro Induction of Nuclear Abnormalities by Versicolorin A

Nuclear AbnormalityCell Line/TypeObserved EffectConcentration RangeReference
Micronuclei (MN)IPEC-1 cellsInduced chromosomal damageNot specified researchgate.netnih.govunav.edu
Micronuclei (MN)A549 cellsStatistically significant increase; highest at 50 µM20 µM, 50 µM nih.gov
Micronuclei (MN)Various cellsDose-dependent increase0.1 to 1 µM (24h exposure) unav.edu
Nuclear Buds (NB)A549 cellsSlightly decreased, but statistically significant increase at 20 µM20 µM nih.gov
Nucleoplasmic Bridges (NPB)A549 cellsSlightly decreased, but statistically significant increase at 20 µM20 µM nih.gov

Comparative Analysis of Versicolorin A Mechanisms with Aflatoxin B1 (In Vitro)

Versicolorin A (VerA) is a significant precursor in the biosynthesis pathway of Aflatoxin B1 (AFB1), sharing structural similarities with this potent mycotoxin. researchgate.netnih.govunav.eduanr.frresearchgate.netresearchgate.netresearchgate.net Both VerA and AFB1 are recognized for their genotoxic and cytotoxic effects in in vitro settings. researchgate.netresearchgate.netresearchgate.net Despite these shared toxicological characteristics, distinct differences exist in their underlying molecular mechanisms.

A key distinction lies in their primary genotoxic mechanisms. While AFB1's genotoxicity is largely attributed to the formation of DNA double-strand breaks, the main genotoxic mechanism of VerA does not appear to involve the formation of such breaks. researchgate.netresearchgate.netresearchgate.net Both compounds, however, induce point mutations, and this effect is primarily dependent on metabolic activation for both VerA and AFB1. researchgate.netnih.govunav.edu

A notable difference in their cellular interactions is VerA's ability to activate the aryl hydrocarbon receptor (AhR), leading to a significant induction of CYP450-1A1 (CYP1A1) expression. researchgate.netresearchgate.netresearchgate.net In contrast, AFB1 does not induce AhR-dependent CYP1A1 activation. researchgate.netresearchgate.netresearchgate.net This activation of AhR by VerA has significant implications for co-exposure scenarios. Studies have shown that when VerA is combined with AFB1, there is an enhanced genotoxic effect. researchgate.netresearchgate.netresearchgate.net This synergy is suggested to occur because the AhR activation promoted by VerA influences AFB1 genotoxicity by facilitating its bioactivation by cytochrome P450 enzymes into a highly DNA-reactive metabolite. researchgate.netresearchgate.netresearchgate.net

Preliminary data suggest that VerA may exhibit greater toxicity than AFB1 in certain intestinal and liver cell models. anr.fr For instance, in Caco-2 human colon cells, even low doses of VerA (1 µM) were found to disrupt the expression levels of thousands of genes (18,002 genes), an effect not observed with AFB1. researchgate.net Furthermore, VerA induced DNA strand breaks in Caco-2 cells, leading to apoptosis and a reduction in DNA replication, consequently inhibiting cell proliferation. researchgate.net

Table 2: Comparative In Vitro Mechanisms of Versicolorin A and Aflatoxin B1

Feature/MechanismVersicolorin A (VerA)Aflatoxin B1 (AFB1)Reference
GenotoxicityYesYes researchgate.netresearchgate.netresearchgate.net
CytotoxicityYesYes researchgate.netresearchgate.netresearchgate.net
Main Genotoxic Mechanism (DNA DSBs)Does not involveInvolves researchgate.netresearchgate.netresearchgate.net
Point Mutation InductionYes (metabolic activation dependent)Yes (metabolic activation dependent) researchgate.netnih.govunav.edu
AhR ActivationYesNo researchgate.netresearchgate.netresearchgate.net
CYP1A1 InductionYesNo researchgate.netresearchgate.netresearchgate.net
Effect in Combination with AFB1Enhances AFB1 genotoxicityEnhanced by VerA researchgate.netresearchgate.netresearchgate.net
Gene Expression Disturbance (low dose)Disturbs thousands of genes (e.g., 18,002 genes at 1 µM in Caco-2)Less pronounced researchgate.net
DNA Strand Breaks (Caco-2 cells)InducesNot explicitly stated as primary mechanism researchgate.net

Analytical Methodologies for Versicolorin a Detection and Quantification

Development of Rapid and Accurate Detection Methods

Traditional methods for detecting Versicolorin (B1264617) A can be expensive, time-consuming, and challenging to apply to a large number of samples nih.govuni.lu. To overcome these limitations, significant efforts have been directed towards developing rapid, accurate, and practical detection techniques.

One notable advancement is the application of Near-Infrared (NIR) Spectroscopy for the fast detection of Versicolorin A in maize nih.govuni.lu. This method offers several advantages, including being solvent-free and requiring no sample pretreatment, making it convenient for practical use in food analysis nih.govuni.lu. Quantitative and two-grade sorting methods have been established using advanced machine learning algorithms, such as the extreme gradient boosting algorithm coupled with a support vector machine nih.govuni.lu.

Immunochemical approaches, such as Enzyme-Linked Immunosorbent Assay (ELISA), have also been described for the detection of Versicolorin A and other related aflatoxin biosynthetic precursors in Aspergillus parasiticus cultures. This method utilizes rabbit polyclonal antiserum prepared against a Versicolorin A hemiacetal-bovine serum albumin (BSA) conjugate, demonstrating cross-reactivity with other precursors like averufanin and averantin (B1666156) wikipedia.org. Furthermore, ultra-high performance liquid chromatography high-resolution mass spectrometry (UHPLC-HRMS) combined with quantitative analysis of multi-components by a single marker (QAMS) has been developed for quantifying aflatoxins and their precursors in the biosynthesis pathway, providing a robust quantitative method nih.gov.

Application of Spectroscopic Techniques (e.g., Near-Infrared Spectroscopy)

Near-Infrared Reflectance Spectroscopy (NIRS) has emerged as a promising spectroscopic technique for the rapid and accurate detection of Versicolorin A in maize. This non-destructive method allows for the assessment of Versicolorin A levels directly in grain samples, contributing significantly to early warning systems for aflatoxin contamination nih.govuni.lunih.gov.

Research has demonstrated the effectiveness of NIRS coupled with machine learning for both quantitative analysis and safety sorting. A two-tiered method utilizing the extreme gradient boosting algorithm and a support vector machine achieved a root-mean-square error of prediction (RMSEP) of 3.57 µg/kg for the quantitative model and an accuracy rate of 90.32% for the sorting approach nih.govuni.lu.

Table 1: Performance Metrics of Near-Infrared Spectroscopy for Versicolorin A Detection in Maize

MetricValueCitation
Quantitative Model RMSEP3.57 µg/kg nih.govuni.lu
Sorting Approach Accuracy Rate90.32% nih.govuni.lu

Advanced Methods for Early Warning and Safety Sorting in Food Commodities

Versicolorin A's utility as an early biomarker for aflatoxin contamination is a key aspect of advanced food safety strategies. It can be detected even when aflatoxins themselves are present at undetectable levels, providing a critical early warning nih.govuni.lufishersci.fithegoodscentscompany.commetabolomicsworkbench.orgmetabolomicsworkbench.org.

Probabilistic models, such as those based on logistic regression and Versicolorin A levels, have been developed to estimate the risk of aflatoxin contamination in stored corn uni.lufishersci.fimetabolomicsworkbench.org. These models incorporate important factors like moisture content, aflatoxigenic fungal load, and initial and maximum Versicolorin A values observed during early sampling cycles uni.lufishersci.fimetabolomicsworkbench.org. The high validation accuracies of these models, with internal validation at 96.4% and external validation at 93.3%, highlight their potential for establishing effective early warning systems in granaries and improving global food safety uni.lumetabolomicsworkbench.org.

Table 2: Validation Accuracies of Probabilistic Model for Aflatoxin Contamination Risk

Validation TypeAccuracyCitation
Internal Validation96.4% uni.lumetabolomicsworkbench.org
External Validation93.3% uni.lumetabolomicsworkbench.org

Beyond NIRS, the analysis of volatile organic compounds (VOCs) using techniques like headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) is also being explored for the early detection of Aspergillus flavus contamination in maize kernels, which could indirectly indicate potential Versicolorin A and aflatoxin production fishersci.fi.

Correlation of Versicolorin A Levels with Aflatoxigenic Fungal Activity and Aflatoxin B1 Production

Versicolorin A is a direct precursor in the complex biosynthetic pathway of Aflatoxin B1, produced by Aspergillus section Flavi species nih.govfishersci.fithegoodscentscompany.commetabolomicsworkbench.orguni.lu. This direct relationship makes Versicolorin A a valuable indicator of the metabolic activity of aflatoxigenic fungi and the potential for AFB1 accumulation.

Studies have shown a significant correlation between Versicolorin A levels and subsequent aflatoxin levels after storage periods in commodities like corn fishersci.fithegoodscentscompany.com. High and variable concentrations of Versicolorin A are indicative of vigorous metabolic activity by aflatoxigenic fungi, suggesting an active biosynthesis process leading to aflatoxin production fishersci.fithegoodscentscompany.com. Conversely, steady or low Versicolorin A levels indicate that aflatoxin production by the fungi is not active fishersci.fithegoodscentscompany.com.

The ability to detect Versicolorin A even when AFB1 levels are very low or undetectable makes it a critical early biomarker for predicting harmful aflatoxin contamination in stored grains nih.govuni.lufishersci.fithegoodscentscompany.commetabolomicsworkbench.orgmetabolomicsworkbench.org. This allows for earlier intervention and management strategies to prevent significant aflatoxin accumulation. Versicolorin A has been detected in various foodstuffs, with notable concentrations reported in Chinese corn grains (average of ~60 µg/kg in AFB1 negative stocks), nuts (up to 176 µg/kg), and groundnuts (up to 118 µg/kg) fishersci.fi.

Table 3: Reported Versicolorin A Concentrations in Foodstuffs

FoodstuffConcentration (Average/Maximum)Citation
Chinese Corn Grains~60 µg/kg (average in AFB1-negative stocks) fishersci.fi
NutsUp to 176 µg/kg (maximum) fishersci.fi
GroundnutsUp to 118 µg/kg (maximum) fishersci.fi

Structure Activity Relationship Studies of Versicolorin a and Analogs

Significance of the Furofuran Ring and Specific Double Bonds for Biological Activity

The furofuran ring system is a defining structural motif in Versicolorin (B1264617) A, as well as in related fungal metabolites like sterigmatocystin (B1681140) and aflatoxins, and is considered responsible for their toxicity ebi.ac.uk. The biosynthesis of this bisfuran ring structure, found in aflatoxins and their related fungal metabolites, is derived from the hemiacetal structure of versiconal (B1263273) hemiacetal acetate (B1210297) ebi.ac.uknih.gov.

Aflatoxin B1, a potent mycotoxin, is characterized by a furofuran ring containing a double bond at the 8,9-position sci-hub.se. This specific double bond is critical for its bioactivation; in vivo, it is converted into the highly reactive exo-AFB1-8,9-epoxide (AFBO) through the action of cytochrome P450 (CYP450) enzymes, predominantly in the liver sci-hub.se. The formation of AFBO is responsible for the covalent binding to DNA and proteins, which can lead to DNA mutations and cytotoxicity sci-hub.se.

Similarly, Versicolorin A also possesses a double bond within its furofuran ring sci-hub.se. Research indicates that aflatoxin oxidase (AFO), an enzyme capable of detoxifying AFB1 and ST, can also act on Versicolorin A, suggesting that the 8,9-unsaturated carbon-carbon bond (or analogous reactive site) is a potential target for enzymatic activity nih.gov. While the genotoxic effects of Versicolorin A are acknowledged, the exact dependence of these effects on CYP450-mediated bioactivation, similar to AFB1, remains an area of ongoing investigation sci-hub.se.

Comparative In Vitro Studies with Versicolorin A Derivatives and Precursors

Comparative in vitro studies involving Versicolorin A and its derivatives or precursors provide insights into the structural requirements for biological activity within the aflatoxin biosynthesis pathway. Versicolorin A (VerA) and Versicolorin B (VerB) are recognized as furofuran precursors to sterigmatocystin (ST) and aflatoxins ebi.ac.ukmdpi.com.

Cytotoxicity assessments conducted on human adenocarcinoma lung cells (A549) have revealed differences in the potency of these compounds. Versicolorin A demonstrated an IC50 value of 109 ± 3.5 μM, while Versicolorin B exhibited an IC50 of 172 ± 4 μM ebi.ac.ukmdpi.com. These findings suggest that structural variations between Versicolorin A and B influence their cytotoxic potential.

The biosynthetic pathway leading to Versicolorin A involves several intermediate compounds. Versiconal hemiacetal acetate is a known intermediate, and its enzymatic conversion to Versicolorin A has been observed in cell-free preparations from Aspergillus parasiticus ebi.ac.uknih.gov. Isotope tracer studies have further confirmed that Versiconal hemiacetal acetate and its acetate derivative can be converted to Versicolorin A, indicating their role as precursors in its biosynthesis ebi.ac.uk. Furthermore, Versicolorin B is enzymatically converted to Versicolorin A, a process that involves cytochrome P450 monooxygenases d-nb.info. In an earlier step of the aflatoxin biosynthesis pathway, averantin (B1666156) is converted to 5'-hydroxyaverantin, a reaction catalyzed by the cytochrome P450 monooxygenase AflG frontiersin.org.

The following table summarizes the cytotoxicity data for Versicolorin A and Versicolorin B:

CompoundCell LineIC50 (µM)Reference
Versicolorin AA549109 ± 3.5 ebi.ac.ukmdpi.com
Versicolorin BA549172 ± 4 ebi.ac.ukmdpi.com

Quantum-Chemical and Electronic Property Investigations

Quantum-chemical studies have been employed to investigate the electronic properties and reactivity of Versicolorin A, often in comparison with other mycotoxins like aflatoxin B1 and sterigmatocystin. These studies aim to correlate molecular electronic structure with observed biological activities.

Calculations of INDO (Intermediate Neglect of Differential Overlap) atomic charges (q) and Wiberg bond indices (p, in electrons) have been performed for Versicolorin A, aflatoxin B1, and sterigmatocystin ebi.ac.uknih.gov. A notable finding from these investigations is that the C-2-C-3 bond in all three compounds exhibits a similar bond order ebi.ac.uknih.gov. This consistency suggests that this specific bond is predicted to be the most reactive site for epoxidation, a crucial step in the bioactivation of these mycotoxins ebi.ac.uknih.gov.

Future Research Directions and Translational Perspectives

Further Elucidation of Versicolorin (B1264617) A Metabolic and Toxicological Pathways

Future research is critical to fully understand the metabolic fate and toxicological profile of Versicolorin A, a mycotoxin and precursor to aflatoxin B1 (AFB1). Although initial studies have shed light on its biotransformation, a more detailed map of its metabolic pathways in humans and animals is necessary for a comprehensive risk assessment. nih.govresearchgate.net

Studies utilizing human liver S9 fractions have successfully identified several metabolites of Versicolorin A, suggesting the involvement of both phase I and phase II enzymes in its biotransformation. nih.gov The production of hydroxylated, glucuronide, and sulfate (B86663) metabolites points towards detoxification pathways. nih.govresearchgate.net However, there is also evidence suggesting the bioactivation of Versicolorin A into a reactive epoxide form, a mechanism often associated with the genotoxicity of mycotoxins like AFB1. nih.govresearchgate.net Further research should focus on unequivocally identifying the specific cytochrome P450 (CYP) isoforms responsible for this bioactivation. Understanding the role of specific CYPs will be crucial in predicting inter-individual variations in susceptibility to Versicolorin A toxicity.

Toxicological studies have demonstrated that Versicolorin A exhibits significant cytotoxicity and genotoxicity, particularly in human intestinal cell lines such as Caco-2 and HCT116. nih.govresearchgate.net Research has shown that even at low concentrations, Versicolorin A can induce DNA strand breaks, leading to apoptosis and inhibition of cell proliferation. nih.govresearchgate.net Notably, the cytotoxic effects of Versicolorin A at low doses (1-20 µM) were found to be more potent than those of AFB1 in these cell lines. nih.govresearchgate.net A low dose of 1 µM Versicolorin A was observed to disrupt the expression of over 18,000 genes in intestinal cells. nih.govresearchgate.net While it has been shown to induce the p53 signaling pathway in p53 wild-type cells, its toxicity is not solely dependent on p53 expression. nih.govresearchgate.net Future investigations should aim to unravel the complete molecular mechanisms underlying its toxicity, including the identification of specific cellular targets and signaling pathways affected.

Table 1: Key Research Findings on Versicolorin A Metabolism and Toxicology

Area of Investigation Key Findings Cell/System Used Implication
Metabolism Identification of phase I (hydroxylated) and phase II (glucuronide, sulfate) metabolites. nih.govresearchgate.netHuman liver S9 fractions, intestinal cell lines. nih.govresearchgate.netSuggests both detoxification and potential bioactivation pathways exist.
Bioactivation Evidence suggests formation of a reactive epoxide form. nih.govresearchgate.netIn vitro metabolism studies. nih.govresearchgate.netPotential for genotoxicity similar to Aflatoxin B1.
Cytotoxicity More potent than AFB1 at low concentrations (1-20 µM). nih.govresearchgate.netHuman colon cell lines (Caco-2, HCT116). nih.govresearchgate.netHighlights the significant toxic potential of this mycotoxin.
Genotoxicity Induces DNA strand breaks and apoptosis. nih.govresearchgate.netCaco-2 cells. nih.govresearchgate.netConfirms its ability to damage genetic material.
Gene Expression A 1 µM dose disturbed the expression of 18,002 genes. nih.govresearchgate.netHuman intestinal cells. nih.govresearchgate.netIndicates a broad impact on cellular function.

Potential for Novel Biocatalyst Development from Versicolorin Reductase Activity

The enzymatic conversion of versicolorin A is a key step in the biosynthesis of aflatoxins, and the enzymes involved, particularly reductases, present an opportunity for the development of novel biocatalysts. Research has identified reductase activity in cell-free systems of Aspergillus parasiticus that converts versicolorin A hemiacetal to versicolorin C, utilizing NADPH as a cosubstrate. nih.gov The rate of this reaction was measured at 0.43 nmol min⁻¹ mg⁻¹ with NADPH. nih.gov

A crucial enzyme in this pathway is the NADPH-dependent oxidoreductase AflM. nih.govnih.gov Studies involving heterologously produced AflM have demonstrated its ability to catalyze the reduction of the hydroquinoid form of versicolorin A. nih.govnih.gov This enzymatic reduction is a critical step in the oxidative rearrangement of versicolorin A to demethylsterigmatocystin. nih.govnih.gov The ability of AflM to perform this specific reduction highlights its potential as a biocatalyst.

The development of biocatalysts based on versicolorin reductase activity could have several applications. These enzymes could be engineered for use in bioremediation to detoxify versicolorin A and related compounds. Furthermore, their stereospecific reduction capabilities could be harnessed for the synthesis of chiral chemicals, which are valuable in the pharmaceutical and agricultural industries. Future research should focus on the characterization and engineering of these reductases to enhance their stability, activity, and substrate specificity for practical biocatalytic applications.

Development of Strategies for Mitigating Versicolorin A Contamination (e.g., Probiotic Remediation, Antifungal Agents)

Given the toxic potential of Versicolorin A and its co-occurrence with aflatoxins, developing effective mitigation strategies is a public health priority. anr.fr These strategies can be broadly categorized into pre-harvest and post-harvest interventions, including the use of probiotic remediation and antifungal agents.

Probiotic Remediation: The use of probiotics, particularly strains of lactic acid bacteria (LAB) and yeasts, has emerged as a promising approach for mycotoxin detoxification. nih.gov Certain probiotic strains, such as those from the genera Lactobacillus and Bifidobacterium, have demonstrated the ability to bind and remove mycotoxins from liquid media. ccsenet.orgresearchgate.netwellnessconcept.my This binding is often a rapid and reversible process involving surface adsorption. nih.gov In addition to binding, some probiotics may also contribute to the biodegradation of mycotoxins. nih.gov

The application of probiotics can potentially reduce the bioavailability of Versicolorin A in the gastrointestinal tract, thereby mitigating its toxic effects. ccsenet.orgresearchgate.net Animal studies have shown that the oral administration of probiotics can help prevent genetic and tissue damage caused by mycotoxins. ccsenet.orgresearchgate.net Human clinical trials have also reported reduced levels of mycotoxin-DNA adducts in urine following probiotic consumption. ccsenet.orgresearchgate.net Future research should focus on identifying and characterizing specific probiotic strains with high efficacy for Versicolorin A binding and/or degradation and evaluating their effectiveness in food and feed matrices.

Antifungal Agents: Preventing the growth of mycotoxigenic fungi, such as Aspergillus species, is a primary strategy to control Versicolorin A contamination. A variety of antifungal agents are available for this purpose. These can be classified as topical or systemic and are used to treat fungal infections, which can be adapted for agricultural applications.

Table 2: Examples of Antifungal Agents for Fungal Growth Inhibition

Class Examples Mechanism of Action
Azoles Ketoconazole, Clotrimazole, Miconazole, Fluconazole, Itraconazole. clevelandclinic.orgnih.govnih.govmayoclinic.orgmedscape.comInhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov
Allylamines Terbinafine. clevelandclinic.orgnih.govInhibit squalene (B77637) epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis. nih.gov
Hydroxypyridones Ciclopirox olamine. nih.govmayoclinic.orgmedscape.comInterferes with the synthesis of DNA, RNA, and protein by inhibiting the transport of essential elements. nih.gov
Other Topical Agents Zinc pyrithione, Selenium sulfide. clevelandclinic.orgnih.govmayoclinic.orgmedscape.comNon-specific antifungal activity. nih.gov

The selection and application of these agents must be carefully managed to prevent the development of resistance and to ensure food safety. Research into novel and natural antifungal compounds, as well as integrated pest management strategies, will be crucial for the effective pre-harvest control of Versicolorin A contamination.

Advanced Predictive Modeling for Fungal Contamination Based on Versicolorin A Biomarkers

The early detection of mycotoxin contamination is essential for ensuring the safety of food and feed supplies. Versicolorin A has been identified as a potential early indicator or biomarker for aflatoxin contamination in stored grains like corn. nih.govresearchgate.netmedchemexpress.com Its presence, even when AFB1 levels are undetectable, can signal the metabolic activity of aflatoxigenic fungi. nih.gov Monitoring the levels of Versicolorin A and their changes over time could allow for earlier intervention to prevent the accumulation of harmful levels of aflatoxins. nih.gov

Advanced predictive modeling, incorporating machine learning and other computational approaches, can leverage Versicolorin A as a key biomarker. These models can integrate various data sources to predict the risk of mycotoxin contamination with greater accuracy.

Table 3: Potential Data Inputs for Advanced Predictive Modeling

Data Category Specific Examples Relevance
Biomarker Data Versicolorin A levels and changes over time (ΔVer A). nih.govDirect indicator of aflatoxigenic fungal activity. nih.gov
Environmental Data Temperature, precipitation, humidity. waterai.earthmdpi.comInfluences fungal growth and mycotoxin production. mdpi.com
Agronomic Data Crop phenology, soil properties, land usage. waterai.earthnih.govAffects plant susceptibility to fungal infection. waterai.earth
Geospatial Data GPS coordinates, satellite imagery (e.g., NDVI). waterai.earthfrontiersin.orgAllows for regional risk assessment and mapping. waterai.earthnih.gov

Machine learning algorithms, such as gradient boosting machines (GBM) and neural networks (NN), have shown high performance in predicting mycotoxin contamination for aflatoxins and fumonisins. waterai.earthmdpi.com By incorporating Versicolorin A as a predictive variable, the accuracy and timeliness of these models could be significantly enhanced. frontiersin.org The development of such models would enable stakeholders in the food supply chain to make more informed decisions regarding harvesting, storage, and processing, ultimately improving food safety. nih.gov Future work should focus on developing and validating robust predictive models that specifically utilize Versicolorin A as an early warning signal for mycotoxin contamination in various agricultural commodities.

Q & A

Basic Research Questions

Q. What are the key biosynthetic pathways involving Versicolorin A, and how are they experimentally validated?

  • Methodological Answer : Versicolorin A’s biosynthesis in aflatoxin-producing fungi (e.g., Aspergillus spp.) is studied via isotopic labeling and enzyme activity assays. Researchers use gene knockout models (e.g., aflM deletion) to confirm enzymatic roles in converting Versicolorin A to downstream metabolites. Analytical techniques like HPLC and LC-MS/MS track intermediate stability and pathway kinetics .
  • Data Consideration : Validate pathway intermediates using NMR for structural confirmation and compare retention times with reference standards to minimize false positives .

Q. Which analytical techniques are most reliable for quantifying Versicolorin A in fungal cultures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254–365 nm) is standard for quantification. For higher sensitivity, LC-MS/MS in multiple reaction monitoring (MRM) mode is preferred, with deuterated internal standards (e.g., Versicolorin A-d₆) to correct matrix effects .
  • Data Contradictions : Discrepancies in recovery rates (e.g., 70–120%) may arise from extraction solvent polarity (methanol vs. acetonitrile) or fungal matrix complexity. Cross-validate with spiked samples .

Q. What experimental design challenges arise when studying Versicolorin A’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies require controlled degradation assays (e.g., 25–50°C, pH 3–9) with time-series sampling. Use Arrhenius plots to predict shelf-life, but note non-linear degradation in biological matrices. Include negative controls (e.g., sterile buffers) to distinguish microbial vs. chemical degradation .
  • Pitfalls : Avoid overgeneralizing stability data; extrapolate only within tested ranges. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Advanced Research Questions

Q. How can structural modifications of Versicolorin A enhance its utility as a biosynthetic intermediate?

  • Methodological Answer : Chemoenzymatic approaches (e.g., regioselective hydroxylation via cytochrome P450s) or chemical derivatization (Na₂S₂O₄-mediated reduction) are used to generate analogs. Validate modifications via X-ray crystallography or computational docking studies to assess binding affinity to target enzymes (e.g., AflM) .
  • Data Contradictions : Conflicting activity reports may stem from stereochemical variability; use chiral chromatography to resolve enantiomers .

Q. What role does enzyme engineering play in optimizing Versicolorin A production in heterologous hosts?

  • Methodological Answer : Codon-optimize afl cluster genes (e.g., aflM, aflN) for expression in Saccharomyces cerevisiae or E. coli. Use CRISPR-Cas9 for precise promoter tuning and metabolic flux analysis (e.g., ¹³C-MFA) to balance precursor availability (e.g., acetyl-CoA, malonyl-CoA) .
  • Validation : Compare titers across 3–5 engineered strains using ANOVA with post-hoc Tukey tests to identify significant yield differences .

Q. How do researchers resolve contradictions in Versicolorin A’s cytotoxicity across cell lines?

  • Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HepG2, HEK293) and normalize cytotoxicity to protein content (BCA assay) or ATP levels (luminescence). Account for metabolic variability via hypoxia-mimicking conditions (e.g., CoCl₂ treatment) .
  • Troubleshooting : Outliers may arise from mycotoxin contamination; include LC-MS checks for aflatoxin B1 in cell culture media .

Methodological and Reporting Standards

Q. What are the minimum reporting requirements for publishing Versicolorin A-related data?

  • Guidelines : Follow EQUATOR Network standards (e.g., ARRIVE for preclinical studies). In manuscripts, detail extraction protocols (solvent ratios, centrifugation speeds), statistical tests (e.g., t-test vs. Mann-Whitney U), and raw data repositories (e.g., Zenodo) .
  • Common Errors : Avoid duplicating chromatograms in text and tables; reference Supporting Information for full spectral data .

Q. How to design a literature review strategy for Versicolorin A’s ecological roles?

  • Methodology : Use Boolean operators in PubMed/Scopus (e.g., "Versicolorin A" AND "aflatoxin biosynthesis" NOT "patent"). Prioritize primary sources (e.g., Journal of Natural Products) over reviews. Apply PICO framework to assess pathogenicity studies .
  • Data Gaps : Flag studies lacking negative controls (e.g., non-aflatoxigenic strains) or omitting LC-MS validation .

Tables for Quick Reference

Key Parameter Recommended Method Validation Criteria
Biosynthetic IntermediateHPLC-UV (C18 column, 30°C)Co-elution with certified standard
Cytotoxicity AssessmentMTT assay (48h exposure)IC₅₀ ± 10% across triplicates
Gene Expression AnalysisRT-qPCR (ΔΔCt method)Normalize to act1/gapdh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.